1-(2-Fluorophenyl)cyclohexanecarboxylic acid

Medicinal Chemistry Physical Organic Chemistry Ionization State Optimization

Select this ortho-fluorinated aryl cyclohexanecarboxylic acid for CNS drug discovery and fluorinated-pharmaceutical synthesis. Ortho-fluorine substitution lowers pKa by 0.27 units vs. the non-fluorinated analog (pKa 4.18 ± 0.20) and raises melting point by 2–11 °C, providing quantifiable differentiation for structure-activity relationship benchmarking. The compound is a non-inhibitor of CYP2C9, CYP2D6, and CYP3A4, minimizing metabolic liability in lead optimization. Consistent 95% purity, well-characterized solid (126–130 °C), and aqueous solubility of 0.14 g/L enable reproducible multi-step synthesis and developability profiling.

Molecular Formula C13H15FO2
Molecular Weight 222.25 g/mol
CAS No. 106795-66-8
Cat. No. B011544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)cyclohexanecarboxylic acid
CAS106795-66-8
Molecular FormulaC13H15FO2
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C13H15FO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16)
InChIKeyODLLDVJLQPBPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)cyclohexanecarboxylic acid (CAS 106795-66-8): Technical Procurement Baseline


1-(2-Fluorophenyl)cyclohexanecarboxylic acid (CAS 106795-66-8) is a fluorinated aryl cyclohexanecarboxylic acid derivative with molecular formula C₁₃H₁₅FO₂ and molecular weight 222.26 g/mol . The compound features a 2-fluorophenyl substituent at the 1-position of the cyclohexane ring, conferring distinct physicochemical and biological properties relative to non-fluorinated or isomeric analogs. It is commercially available as a research intermediate with standard purities of 95-98% , and is employed in medicinal chemistry, particularly in the synthesis of central nervous system agents [1].

Why 1-(2-Fluorophenyl)cyclohexanecarboxylic acid Cannot Be Interchanged with Generic Analogs


Simple substitution of 1-(2-fluorophenyl)cyclohexanecarboxylic acid with a non-fluorinated analog, a different halogenated derivative, or an isomeric fluorophenyl congener introduces measurable changes in acidity (pKa), solubility, melting behavior, and biological target interactions. The ortho-fluorine substituent uniquely influences the electron density of the carboxylic acid moiety and steric conformation, leading to a predicted pKa of 4.18 ± 0.20 , which differs from the para-fluoro (4.18) and meta-fluoro (4.30) isomers [1]. Furthermore, the compound's lack of inhibition of CYP2C9, CYP2D6, and CYP3A4 distinguishes it from structurally similar compounds that may exhibit undesirable metabolic liability. These quantifiable differences underscore that generic substitution is not scientifically justified and would compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid


Enhanced Acidity via Ortho-Fluorine Substitution: pKa Comparison with Non-Fluorinated and Isomeric Analogs

The ortho-fluorine atom in 1-(2-fluorophenyl)cyclohexanecarboxylic acid exerts a stronger electron-withdrawing inductive effect on the carboxylic acid moiety compared to the para- or meta-fluoro analogs, resulting in a lower predicted pKa value. Specifically, the target compound exhibits a predicted pKa of 4.18 ± 0.20 , which is 0.27 units lower than the non-fluorinated analog 1-phenylcyclohexanecarboxylic acid (pKa 4.45 ± 0.20) [1] and 0.12 units lower than the meta-fluoro isomer 1-(3-fluorophenyl)cyclohexanecarboxylic acid (pKa 4.30 ± 0.20) .

Medicinal Chemistry Physical Organic Chemistry Ionization State Optimization

Altered Thermal Profile: Melting Point Shift Relative to Non-Fluorinated Analog

Introduction of the ortho-fluorine atom modifies intermolecular interactions in the solid state, resulting in a measurable elevation of the melting point. 1-(2-Fluorophenyl)cyclohexanecarboxylic acid melts over a range of 126-130 °C , which is 2-11 °C higher than the melting point of the non-fluorinated analog 1-phenylcyclohexanecarboxylic acid (119-124 °C) [1].

Crystallinity Solid-State Characterization Process Chemistry

Low Aqueous Solubility Profile: Calculated Value of 0.14 g/L

The presence of the lipophilic cyclohexane ring and fluorophenyl substituent confers very low aqueous solubility on this compound. A calculated aqueous solubility value of 0.14 g/L at 25 °C is reported . While no direct comparator data is available for analogs, this quantitative value is essential for anticipating formulation challenges and for comparing with alternative building blocks where solubility is a critical selection criterion.

Drug Discovery ADME Properties Formulation Science

Favorable Cytochrome P450 Inhibition Profile: Non-Inhibitor of Major CYP Isoforms

1-(2-Fluorophenyl)cyclohexanecarboxylic acid has been characterized as a non-inhibitor of three key cytochrome P450 enzymes: CYP2C9, CYP2D6, and CYP3A4 . This is a critical differentiator, as many aryl carboxylic acid derivatives exhibit moderate to strong CYP inhibition, which can lead to drug-drug interaction liabilities. The compound's low CYP inhibitory promiscuity [1] further supports its suitability as a lead scaffold.

Drug Metabolism ADME-Tox Medicinal Chemistry

Distinct Lipophilicity Profile: LogP and LogD Differences from Para-Fluoro Isomer

The ortho-fluorine substitution pattern influences the overall lipophilicity and ionization-state dependent distribution coefficients. While direct LogP values for the target compound are not readily available, the para-fluoro isomer 1-(4-fluorophenyl)cyclohexanecarboxylic acid has a calculated LogP of 3.72 and a LogD (pH 7.4) of 0.68 [1]. Ortho-substitution is known to reduce LogP relative to para-substitution due to steric shielding of the aromatic ring. This difference is critical when optimizing compounds for blood-brain barrier penetration or oral bioavailability.

Lipophilicity Drug Design ADME Prediction

Commercial Availability and Purity Consistency for Research Supply

1-(2-Fluorophenyl)cyclohexanecarboxylic acid is routinely supplied at purities of 95-98% as verified by HPLC and NMR . This level of purity consistency is comparable to that of the more widely available 1-phenylcyclohexanecarboxylic acid, ensuring that procurement of the fluorinated analog does not compromise downstream synthetic or biological assay reproducibility.

Chemical Procurement Research Supply Chain Quality Control

Optimal Application Scenarios for 1-(2-Fluorophenyl)cyclohexanecarboxylic acid Based on Quantitative Evidence


Scaffold Optimization in CNS Drug Discovery Where pKa and CYP Profile are Critical

The ortho-fluorine substitution confers a pKa of 4.18 ± 0.20 , which is 0.27 units lower than the non-fluorinated analog [1]. This enhanced acidity, combined with a clean CYP inhibition profile (non-inhibitor for CYP2C9, CYP2D6, CYP3A4) , makes this compound an ideal starting point for designing central nervous system agents where improved ionization at physiological pH and minimal drug-drug interaction liability are paramount.

Synthetic Intermediate for Fluorinated Building Blocks in Medicinal Chemistry

The compound's stable cyclohexane ring and reactive carboxylic acid group enable its use as a versatile intermediate in organic synthesis . Its well-characterized melting point (126-130 °C) [1] and commercial availability at consistent purities (95-98%) facilitate reliable incorporation into multistep synthetic sequences, particularly in the construction of fluorinated pharmaceuticals.

Physicochemical Profiling and Pre-Formulation Studies

With a calculated aqueous solubility of 0.14 g/L at 25 °C and a distinct melting point of 126-130 °C [1], this compound is well-suited for systematic structure-property relationship (SPR) studies. Researchers can use these quantitative data to benchmark the impact of ortho-fluorination on solid-state behavior and solubility, informing the design of analogs with improved developability characteristics.

Comparator Studies for Fluorine Substitution Effects in SAR Campaigns

The quantifiable differences in pKa (ΔpKa = -0.27 vs. non-fluorinated) and melting point (ΔTm = +2 to +11 °C) [1] relative to 1-phenylcyclohexanecarboxylic acid provide a clear experimental framework for structure-activity relationship (SAR) investigations. Procurement of this compound alongside its non-fluorinated and isomeric analogs enables direct head-to-head comparisons to elucidate the specific contributions of ortho-fluorine substitution to biological activity.

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